molecular formula C18H36O3 B1220826 2-Hydroxyethyl palmitate CAS No. 4219-49-2

2-Hydroxyethyl palmitate

Cat. No.: B1220826
CAS No.: 4219-49-2
M. Wt: 300.5 g/mol
InChI Key: BXCRLBBIZJSWNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxyethyl palmitate, also known as Glycol palmitate, primarily targets the endoplasmic reticulum (ER) in cells . The ER is a crucial organelle involved in protein synthesis and folding, lipid metabolism, and calcium storage .

Mode of Action

This compound interacts with its targets by inducing ER stress and autophagy . It has been shown to decrease ER stress by inhibiting ER-phagy, a process of selective autophagy targeted at the ER, under conditions of starvation . This compound achieves this by increasing the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits the initiation of autophagy .

Biochemical Pathways

The compound affects several biochemical pathways. It has been implicated in the unfolded protein response (UPR), a cellular stress response related to the ER . The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER . Furthermore, this compound is involved in lipid metabolism, specifically the synthesis of triglycerides and the production of ceramides and cholesterol .

Pharmacokinetics

The metabolism of this compound occurs initially via enzymatic hydrolysis of the ester, resulting in this compound and palmitic acid . The monoester can be subsequently hydrolyzed into the corresponding free fatty acid and ethylene glycol . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to modulate cellular processes including insulin and leptin resistance, ER stress, and apoptosis . Additionally, it has been suggested that this compound induces ER stress presumably by shifting membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol . This altogether enhances the lipotoxicity of this compound in endothelial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be modulated by nutrient conditions. It has been observed that under nutrient-rich conditions, this compound induces ER stress, while under conditions of starvation, it protects cells from starvation-induced stress by inhibiting ER-phagy . .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl palmitate plays a significant role in biochemical reactions, particularly in the formation of esters. It interacts with enzymes such as carboxylesterases or esterases, which catalyze the hydrolysis of the ester bond . This interaction results in the formation of this compound and palmitic acid. The monoester can be further hydrolyzed into the corresponding free fatty acid and ethylene glycol . These interactions are crucial for the compound’s stability and functionality in various biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce endoplasmic reticulum (ER) stress in endothelial cells, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol . This compound also affects the composition of membrane phospholipids, contributing to lipotoxicity in endothelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzymatic hydrolysis. The hydrolysis is catalyzed by carboxylesterases, resulting in the formation of this compound and palmitic acid . This process is essential for the compound’s absorption, distribution, metabolism, and excretion. The hydrolysis of this compound is a critical step in its metabolic pathway, influencing its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including enzymatic activity and environmental conditions. Studies have shown that this compound induces ER stress in endothelial cells, leading to changes in cellular function over time . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been associated with toxic or adverse effects, including increased lipotoxicity and impaired cellular function . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the hydrolysis of esters. The hydrolysis is catalyzed by carboxylesterases, resulting in the formation of this compound and palmitic acid . This process is essential for the compound’s absorption, distribution, metabolism, and excretion. The metabolic pathways of this compound are crucial for its overall biochemical activity and functionality.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrolysis products. The compound is hydrolyzed into this compound and palmitic acid before absorption . The distribution of these breakdown products is essential for understanding the compound’s overall impact on cellular processes.

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrolysis and interaction with cellular components. The compound’s hydrolysis products, including palmitic acid, play a role in its localization within specific cellular compartments . Understanding the subcellular localization of this compound is crucial for determining its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl palmitate can be synthesized through the esterification of palmitic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl palmitate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol distearate
  • Ethylene glycol monostearate
  • Glyceryl monostearate

Uniqueness

2-Hydroxyethyl palmitate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its role as a metabolite in certain plant species and its potential therapeutic applications further distinguish it from similar compounds .

Properties

IUPAC Name

2-hydroxyethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCRLBBIZJSWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-94-8
Record name Polyethylene glycol monopalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10863345
Record name hexadecanoic acid, 2-hydroxyethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4219-49-2, 9004-94-8
Record name Glycol palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4219-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene glycol monopalmitate
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Record name Glycol palmitate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy-
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Record name hexadecanoic acid, 2-hydroxyethyl ester
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Record name 2-hydroxyethyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.965
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy
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Record name GLYCOL PALMITATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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